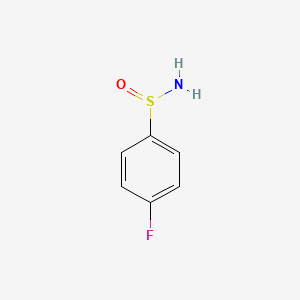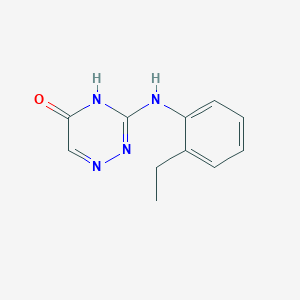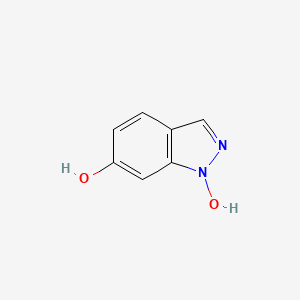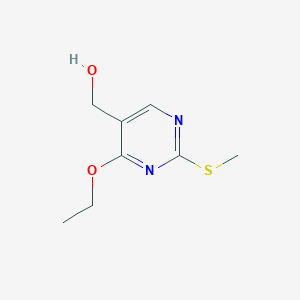
4-Fluorobenzenesulfinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Fluorobenzenesulfinamide is an organic compound belonging to the class of benzenesulfonamides. It is characterized by the presence of a fluorine atom attached to the benzene ring and a sulfinamide group. This compound is of significant interest in various fields of chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluorobenzenesulfinamide typically involves the reaction of 4-fluorobenzenesulfonyl chloride with ammonia or an amine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, and the temperature is maintained at a moderate level to ensure the formation of the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 4-Fluorobenzenesulfinamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form 4-fluorobenzenesulfonic acid.
Reduction: Reduction reactions can convert it into 4-fluorobenzenesulfinic acid.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed under basic conditions.
Major Products: The major products formed from these reactions include 4-fluorobenzenesulfonic acid, 4-fluorobenzenesulfinic acid, and various substituted derivatives depending on the nucleophile used .
Scientific Research Applications
4-Fluorobenzenesulfinamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly as an inhibitor of specific enzymes.
Industry: It is utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-Fluorobenzenesulfinamide involves its interaction with specific molecular targets. One of the primary targets is carbonic anhydrase, an enzyme involved in various physiological processes. The compound inhibits the activity of this enzyme by binding to its active site, thereby affecting the enzyme’s function. This inhibition can lead to various biological effects, including antimicrobial and anticancer activities .
Comparison with Similar Compounds
- 4-Fluorobenzenesulfonamide
- 4-Fluorobenzenesulfinic acid
- 4-Fluorobenzenesulfonic acid
Comparison: 4-Fluorobenzenesulfinamide is unique due to the presence of the sulfinamide group, which imparts distinct reactivity compared to its sulfonamide and sulfonic acid counterparts. This uniqueness makes it a valuable compound for specific chemical transformations and applications .
Properties
Molecular Formula |
C6H6FNOS |
|---|---|
Molecular Weight |
159.18 g/mol |
IUPAC Name |
4-fluorobenzenesulfinamide |
InChI |
InChI=1S/C6H6FNOS/c7-5-1-3-6(4-2-5)10(8)9/h1-4H,8H2 |
InChI Key |
CGMMMJTXXAKTRV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1F)S(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![[1,2,3]Thiadiazolo[5,4-b]pyridin-7-amine](/img/structure/B13110137.png)


![N-(Benzo[d][1,3]dioxol-5-ylmethyl)-5-methylpyrazine-2-carboxamide](/img/structure/B13110149.png)

